molecular formula C16H23ClN4O2 B2872996 Tert-butyl 7-(2-chloropyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate CAS No. 2378506-99-9

Tert-butyl 7-(2-chloropyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate

Cat. No. B2872996
CAS RN: 2378506-99-9
M. Wt: 338.84
InChI Key: XNHOFKXIJVOBRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 7-(2-chloropyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of tert-butyl 7-(2-chloropyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate involves the inhibition of tubulin polymerization, which is essential for cell division. By inhibiting this process, the compound prevents the proliferation of cancer cells and inhibits the growth of fungi.
Biochemical and Physiological Effects:
Tert-butyl 7-(2-chloropyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and the growth of fungi. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using tert-butyl 7-(2-chloropyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate in lab experiments is its potent anticancer and antifungal activity. However, one of the limitations is the potential for toxicity, as it has been shown to have cytotoxic effects on normal cells.

Future Directions

There are several future directions for the study of tert-butyl 7-(2-chloropyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate. One potential direction is the development of more potent analogs with fewer toxic effects. Additionally, the compound could be studied for its potential as a therapeutic agent in other diseases, such as bacterial infections or parasitic diseases. Further research could also be conducted to elucidate the exact mechanism of action of the compound and to identify potential drug targets.

Synthesis Methods

The synthesis of tert-butyl 7-(2-chloropyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate involves the reaction between 2-chloropyrimidine-4-carbaldehyde and tert-butyl 2-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism to form the desired product.

Scientific Research Applications

Tert-butyl 7-(2-chloropyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate has been studied for its potential as a therapeutic agent in various diseases. It has been shown to have anticancer activity through the inhibition of tubulin polymerization, which is essential for cell division. Additionally, it has been studied for its potential as an antifungal agent, as it has been shown to inhibit the growth of various fungi.

properties

IUPAC Name

tert-butyl 7-(2-chloropyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN4O2/c1-15(2,3)23-14(22)21-10-16(11-21)5-8-20(9-6-16)12-4-7-18-13(17)19-12/h4,7H,5-6,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHOFKXIJVOBRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCN(CC2)C3=NC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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